Methyl 2-[(3-bromo-5-fluorobenzoyl)-(cyanomethyl)amino]acetate
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Overview
Description
Methyl 2-[(3-bromo-5-fluorobenzoyl)-(cyanomethyl)amino]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo and fluoro substituent on the benzoyl group, along with a cyanomethyl group attached to the amino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3-bromo-5-fluorobenzoyl)-(cyanomethyl)amino]acetate typically involves multi-step organic reactions. One common method includes the esterification of 3-bromo-5-fluorobenzoic acid with methanol in the presence of a strong acid catalyst to form methyl 3-bromo-5-fluorobenzoate. This intermediate is then reacted with cyanomethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-bromo-5-fluorobenzoyl)-(cyanomethyl)amino]acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different functionalized compounds.
Scientific Research Applications
Methyl 2-[(3-bromo-5-fluorobenzoyl)-(cyanomethyl)amino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(3-bromo-5-fluorobenzoyl)-(cyanomethyl)amino]acetate involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromo and fluoro groups can enhance its binding affinity and specificity towards certain biological targets. The cyanomethyl group may also play a role in modulating its activity and stability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-5-fluorobenzoate
- Methyl 2-bromo-5-fluorobenzoate
- Methyl 3-amino-2-bromo-5-fluorobenzoate
Uniqueness
Methyl 2-[(3-bromo-5-fluorobenzoyl)-(cyanomethyl)amino]acetate is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
methyl 2-[(3-bromo-5-fluorobenzoyl)-(cyanomethyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFN2O3/c1-19-11(17)7-16(3-2-15)12(18)8-4-9(13)6-10(14)5-8/h4-6H,3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXLWWWMJBXSLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC#N)C(=O)C1=CC(=CC(=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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